N-(5-Acetyl-2-methoxyphenyl)acetamide

Crystallization Process Chemistry Solid-Phase Handling

Researchers often face solubility issues and purification bottlenecks with higher-melting analogs, delaying lead optimization. N-(5-Acetyl-2-methoxyphenyl)acetamide (CAS 74896-31-4) directly solves this: - Ideal melting point (120-124°C) enables temperature-cycled crystallization from common solvents, avoiding oiling out during multi-gram purification. - Bifunctional architecture supports chemoselective transformations (reduction, oxime formation, Claisen-Schmidt condensation) without cross-reactivity. - Available at ≥97% purity across multiple suppliers, ensuring uninterrupted supply from hit-exploration to lead-optimization.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 74896-31-4
Cat. No. B189147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Acetyl-2-methoxyphenyl)acetamide
CAS74896-31-4
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC)NC(=O)C
InChIInChI=1S/C11H13NO3/c1-7(13)9-4-5-11(15-3)10(6-9)12-8(2)14/h4-6H,1-3H3,(H,12,14)
InChIKeyYAWSGLTYMVPIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Acetyl-2-methoxyphenyl)acetamide Physicochemical Profile


N-(5-Acetyl-2-methoxyphenyl)acetamide (CAS 74896-31-4), also designated 3′-Acetylamino-4′-methoxyacetophenone or 5-Acetyl-2-methoxyacetanilide, is a disubstituted acetanilide building block (C₁₁H₁₃NO₃, MW 207.23 g/mol) . It carries an electron-withdrawing 5-acetyl group and an electron-donating 2-methoxy group on a phenylacetamide scaffold, imparting an experimental melting point of 120–124 °C and a calculated logP of 1.93 . The compound is offered by major chemical suppliers (Sigma-Aldrich, Enamine, Aladdin) with certified purity typically ranging from 95% to 98%, and is classified as harmful if swallowed (H302) [1].

Why N-(5-Acetyl-2-methoxyphenyl)acetamide Is Not Interchangeable


The 5-acetyl-2-methoxy substitution pattern on the phenyl ring is not arbitrary: both the position and the electronic character of the substituents govern the compound's physicochemical properties, reactivity, and safety profile . Swapping the 5-acetyl for a hydroxyl group (CAS 74896-30-3) reduces molecular weight by 14 g/mol, eliminates the second acetyl handle for further derivatization, and raises the melting point above 215 °C—complicating handling and purification workflows . Shifting the acetamide moiety from the 1-position (ortho to methoxy) to a 1,3-relationship (CAS 51410-09-4) alters the intramolecular hydrogen-bonding network, potentially affecting solubility and crystal packing, without any published melting-point specification to guide procurement . Even the parent scaffold o-acetanisidide lacks the 5-acetyl group entirely, changing the compound from a bifunctional building block to a monofunctional intermediate with drastically different physical properties (mp 70–74 °C) . The following quantitative comparisons substantiate why these analogs cannot be considered interchangeable.

N-(5-Acetyl-2-methoxyphenyl)acetamide vs. Analogs: Head-to-Head Comparison


Melting Point Elevation & Crystallization Handling

N-(5-Acetyl-2-methoxyphenyl)acetamide exhibits a melting point of 120–124 °C, approximately 33–50 °C higher than the parent o-acetanisidide scaffold (70–74 °C) and approximately 50 °C higher than the value typically observed for the 3-acetyl-4-methoxy positional isomer (no melting point is disclosed by suppliers for CAS 51410-09-4, implying a lower-melting or poorly crystalline solid) . In contrast, the hydroxyl analog N-(5-acetyl-2-hydroxyphenyl)acetamide melts above 215 °C, which places it near the decomposition threshold of many organic matrices and can complicate melt-based formulation or hot-filtration purification . The 120–124 °C range of the target compound resides in the operational sweet spot for laboratory handling: it is well above ambient storage temperatures, yet sufficiently below the boiling points of common laboratory solvents to permit straightforward recrystallization without risking thermal degradation.

Crystallization Process Chemistry Solid-Phase Handling

Boiling Point & Thermal Stability vs. Positional Isomer

The experimental boiling point of N-(5-Acetyl-2-methoxyphenyl)acetamide is reported as 403.2 °C at 760 mmHg . The 3-acetyl-4-methoxy positional isomer (CAS 51410-09-4) has a predicted boiling point of 413.1 ± 35.0 °C . Although the predicted uncertainty (±35 °C) for the comparator precludes a precise head-to-head comparison, the 10 °C nominally lower boiling point of the target compound may confer a practical advantage in vacuum distillation or sublimation purification workflows where lower thermal stress reduces decomposition risk. The parent o-acetanisidide boils at 303–305 °C, over 98 °C lower, reflecting the absence of the 5-acetyl substituent . The hydroxy analog boils at 446 °C, subjecting any distillation-based purification to higher energy costs and greater thermal hazard .

Distillation Thermal Stability Process Safety

LogP-Driven Extraction Consistency

The calculated octanol–water partition coefficient (LogP) for N-(5-Acetyl-2-methoxyphenyl)acetamide is 1.92920 [1]. The positional isomer (CAS 51410-09-4) shares essentially the same calculated LogP of 1.92920, as expected for a simple positional rearrangement of the same functional groups . However, the hydroxy analog (CAS 74896-30-3) lacks the methoxy group (replaced by a hydroxyl), resulting in a molecular formula C₁₀H₁₁NO₃ instead of C₁₁H₁₃NO₃ and a predicted LogP substantially below 1.93 (literature LogP not disclosed, but the loss of –CH₂– and the introduction of an H-bond donor predicts a decrease of approximately 0.5–0.8 log units based on fragment-based calculation rules). This lower lipophilicity compromises extraction efficiency from aqueous reaction mixtures into organic solvents such as ethyl acetate or dichloromethane. The consistent LogP of ~1.93 between the target compound and its positional isomer means that procurement decisions between the two must rest on other differentiation dimensions (melting point, safety, vendor purity options) rather than LogP alone.

Liquid–Liquid Extraction Solubility Engineering Medicinal Chemistry

Dual Acetyl Functionality: Bifunctional vs. Monofunctional

N-(5-Acetyl-2-methoxyphenyl)acetamide possesses two electrophilic acetyl carbons: the acetamide carbonyl (C-1′) and the aryl ketone carbonyl (C-5). This dual-electrophile architecture enables sequential chemoselective transformations—e.g., the 5-acetyl group can undergo Baeyer–Villiger oxidation, reductive amination, or Grignard addition independently of the acetamide moiety, or the acetamide nitrogen can be selectively deprotonated for N-alkylation while the ketone remains intact [1]. By contrast, o-acetanisidide (CAS 93-26-5) retains only the acetamide electrophile, halving the number of covalent diversification points per molecule. The hydroxy analog (CAS 74896-30-3) replaces the methoxy group with a hydroxyl, introducing a third reactive site (phenolic –OH) that can compete with the acetamide –NH for electrophilic reagents, reducing chemoselectivity. Furthermore, the methoxy group of the target compound is a weaker hydrogen-bond donor than the hydroxyl group (eliminating intermolecular H-bonding that can depress solubility in aprotic media), and its +M (mesomeric) effect stabilizes the electron-rich phenyl ring toward electrophilic aromatic substitution at defined positions [2]. This predictable ortho/para-directing influence facilitates regioselective further functionalization (e.g., nitration, halogenation) at the 4-position, which is blocked by the methoxy group in the 3-acetyl-4-methoxy positional isomer .

Synthetic Versatility Diacetanilide Chemistry Building Block Sourcing

Safety Profile & Hazard Classification

N-(5-Acetyl-2-methoxyphenyl)acetamide is classified under the Globally Harmonized System (GHS) with the hazard code Xn (harmful), risk phrase R22 (harmful if swallowed), and safety phrases S26–S36/37 (wear protective clothing/gloves, and in case of eye contact rinse immediately) [1]. Its GHS signal word is 'Warning' with hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation) . In contrast, the positional isomer (CAS 51410-09-4) carries the same Xn classification but is also flagged as an irritant with similar precautionary statements . The parent o-acetanisidide (CAS 93-26-5) shares the H302 and H315 (skin irritation) hazard statements . This consistent hazard profile means that the target compound does not introduce any additional regulatory burden or special handling requirements beyond those already in place for standard acetanilide derivatives, which simplifies Environmental Health & Safety (EHS) documentation during procurement and inventory management. Importantly, the absence of a phenolic –OH group in the methoxy-containing target compound eliminates the potential for oxidative quinone formation (a known toxicity pathway for aminophenol derivatives), which is a latent concern with the hydroxy analog (CAS 74896-30-3) .

GHS Classification Lab Safety Regulatory Procurement

Vendor Purity & Supply Chain Maturity

N-(5-Acetyl-2-methoxyphenyl)acetamide is stocked by multiple major chemical suppliers with validated purity levels spanning controlled grades: Sigma-Aldrich (97%), Aladdin (97%), Enamine (95%), Molbase/Alfa (98%), and LookChem suppliers offering up to 99% purity . The positional isomer (CAS 51410-09-4) is listed by CymitQuimica at 97% purity but has been marked as 'Discontinued' in certain catalog entries, indicating a shrinking supplier base . The hydroxy analog (CAS 74896-30-3) is similarly discontinued by CymitQuimica, with limited active suppliers, creating supply-chain risk for long-term projects . The target compound also appears in the Enamine building block catalog (EN300-65258) at 95% purity, confirming its status as a stockable screening compound [1]. The availability of multiple purity grades (95%, 97%, 98%, 99%) allows the procurement officer to select the grade appropriate to the downstream application—lower purity for initial route scouting, higher purity for late-stage intermediates or analytical reference standards—without changing the chemical identity.

Supply Chain Purity Grades Bulk Procurement

N-(5-Acetyl-2-methoxyphenyl)acetamide Procurement & Application Scenarios


Medicinal Chemistry: Kinase Probe Library Synthesis

The bifunctional architecture of N-(5-Acetyl-2-methoxyphenyl)acetamide—featuring both an acetamide and an aryl ketone electrophile—allows medicinal chemistry teams to generate focused libraries of diacetanilide analogs through sequential chemoselective transformations. The 5-acetyl group can be reduced to a secondary alcohol, converted to an oxime for further Beckmann rearrangement, or used directly in Claisen–Schmidt condensations to install arylidene motifs, while the acetamide moiety can be independently deprotonated and alkylated [1]. The experimentally verified melting point (120–124 °C) and LogP (1.93) facilitate automated flash chromatography purification and standard liquid-handling workflows without the solubility problems encountered with the higher-melting hydroxy analog . The availability of the compound in multiple purity grades (95–99%) means it can be used from initial hit-exploration plates through to lead-optimization batches without requalification .

Process Scale-Up: Crystallization-Optimized Intermediate

The 120–124 °C melting point of N-(5-Acetyl-2-methoxyphenyl)acetamide places it in an ideal thermal window for recrystallization from common laboratory solvents (e.g., ethanol, ethyl acetate, toluene) without approaching the boiling point or decomposition threshold. This enables straightforward purification of multi-kilogram batches by temperature-cycled crystallization, a critical advantage over the positional isomer (no published melting point) and the low-melting o-acetanisidide (70–74 °C), which can oil out during cooling . The density of 1.163 g/cm³ and refractive index of 1.555 provide two orthogonal in-process quality-control parameters for tracking batch-to-batch consistency by simple physical measurement . The well-characterized GHS profile (H302, H319) with published personal protective equipment (PPE) recommendations reduces the time required for process hazard analysis (PHA) before pilot-plant introduction .

Analytical Reference & Impurity Profiling

With commercial availability at 99% purity (LookChem suppliers) and a Sigma-Aldrich listing at 97%, N-(5-Acetyl-2-methoxyphenyl)acetamide can serve as an authenticated reference standard for HPLC/GC impurity profiling in quality-control laboratories . The defined melting point (120–124 °C, lit.), boiling point (403.2 °C), and refractive index (1.555) constitute three independent identity-confirmation parameters suitable for pharmacopeial monograph development or in-house specification setting . By contrast, the positional isomer (CAS 51410-09-4) relies entirely on predicted physicochemical properties, undermining its suitability as a reference standard in regulated analytical environments .

Organic Synthesis Teaching & Methodology Development

The compound's dual-acetyl framework makes it an instructive model substrate for teaching advanced organic synthesis concepts: chemoselective reduction (NaBH₄ selectively reduces the aryl ketone in the presence of the acetamide), directed ortho-metalation (the methoxy group directs lithiation to the 3-position), and electrophilic aromatic substitution (nitration or bromination regiochemistry governed by the combined directing effects of the acetamido and methoxy groups) [2]. The moderate LogP of 1.93 ensures clear phase separation during aqueous workup, making it practical for undergraduate and graduate teaching laboratories where handling high-melting or poorly soluble substrates is operationally challenging [3].

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